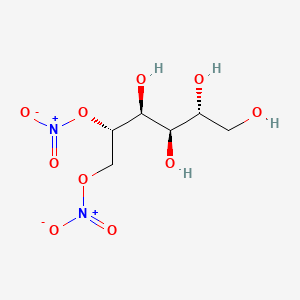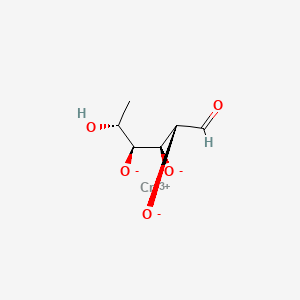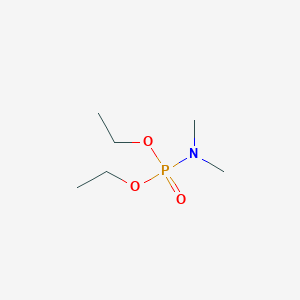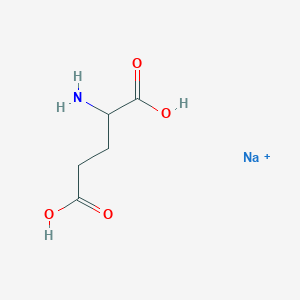
1-Methylpiperidin-4-yl 2-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-yl 2-aminobenzoate is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of piperidine and benzoic acid, combining the structural features of both
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-yl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 1-methylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpiperidin-4-yl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Methylpiperidin-4-yl 2-aminobenzyl alcohol.
Substitution: Various amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-yl 2-aminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of 1-Methylpiperidin-4-yl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methylpiperidin-4-yl benzoate: Lacks the amino group, resulting in different reactivity and applications.
2-Aminobenzoic acid esters: Similar structure but different substituents on the piperidine ring.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness: 1-Methylpiperidin-4-yl 2-aminobenzoate is unique due to the presence of both the piperidine and aminobenzoate moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
74180-14-6 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-aminobenzoate |
InChI |
InChI=1S/C13H18N2O2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3 |
InChI-Schlüssel |
XLPQZGUNICBTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)








![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)


